molecular formula C12H18INO B7925174 2-[(2-Iodo-benzyl)-isopropyl-amino]-ethanol

2-[(2-Iodo-benzyl)-isopropyl-amino]-ethanol

Cat. No.: B7925174
M. Wt: 319.18 g/mol
InChI Key: CWOWXQDXDFYHTD-UHFFFAOYSA-N
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Description

"2-[(2-Iodo-benzyl)-isopropyl-amino]-ethanol" is a tertiary amine derivative characterized by a benzyl group substituted with an iodine atom at the ortho position, an isopropylamino moiety, and a terminal ethanol group.

Properties

IUPAC Name

2-[(2-iodophenyl)methyl-propan-2-ylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18INO/c1-10(2)14(7-8-15)9-11-5-3-4-6-12(11)13/h3-6,10,15H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOWXQDXDFYHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Iodo-benzyl)-isopropyl-amino]-ethanol typically involves the reaction of 2-iodobenzyl chloride with isopropylamine, followed by the addition of ethanolamine. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

    Step 1: 2-Iodobenzyl chloride reacts with isopropylamine in the presence of a base to form 2-[(2-Iodo-benzyl)-isopropyl-amino] intermediate.

    Step 2: The intermediate is then reacted with ethanolamine to yield the final product, 2-[(2-Iodo-benzyl)-isopropyl-amino]-ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reduction of the Iodo Group

The iodine atom undergoes catalytic hydrogenation or metal-mediated reduction. Key findings:

  • Hydrogenolysis : Using H₂ (1–10 bar) and palladium on carbon (0.01–0.1 mol%) in ethanol or THF cleaves the C–I bond, yielding 2-benzyl-isopropyl-amino-ethanol .

  • Radical Reduction : Tributyltin hydride (Bu₃SnH) with AIBN initiates iodide-to-hydrogen substitution via a radical pathway.

Table 1: Iodo Reduction Conditions

Reagents/CatalystsSolventTemperatureProductYieldSource
H₂, Pd/C (5 mol%)Ethanol25°C2-Benzyl-isopropyl-amino-ethanol~85%
Bu₃SnH, AIBNToluene80°CDeiodinated analog~70%

Oxidation of the Alcohol Group

The ethanol moiety is oxidized to acetaldehyde or acetic acid derivatives under controlled conditions:

  • Mild Oxidation : Pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to a ketone without over-oxidizing the amine.

  • Strong Oxidation : KMnO₄ in acidic conditions forms a carboxylic acid, though competing N-oxidation may occur.

Table 2: Alcohol Oxidation Pathways

Oxidizing AgentConditionsProductSelectivitySource
PCCCH₂Cl₂, RT, 6h2-[(2-Iodo-benzyl)-isopropyl-amino]-acetaldehydeHigh
KMnO₄, H₂SO₄H₂O, 60°C, 12h2-[(2-Iodo-benzyl)-isopropyl-amino]-acetic acidModerate

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 2-iodobenzyl group participates in SNAr reactions with amines, alkoxides, or thiols:

  • Amine Substitution : Heating with morpholine in DMF at 120°C replaces iodine with morpholine, facilitated by CuI catalysis .

  • Methoxy Substitution : NaOMe in methanol under reflux yields the methoxy derivative .

Table 3: SNAr Reactivity

NucleophileCatalystSolventTemperatureProductYieldSource
MorpholineCuIDMF120°C2-(Morpholinobenzyl)-isopropyl-amino-ethanol~65%
NaOMeNoneMethanolReflux2-(2-Methoxybenzyl)-isopropyl-amino-ethanol~75%

Hydrogenolysis of the Benzyl Group

The benzyl-isopropyl-amino linkage undergoes cleavage under high-pressure H₂:

  • Catalytic Hydrogenation : Rhodium on alumina (1 mol%) in THF at 50 bar H₂ removes the benzyl group, yielding isopropylaminoethanol .

Esterification and Ether Formation

The hydroxyl group reacts with acyl chlorides or alkyl halides:

  • Acetylation : Acetic anhydride/pyridine forms the acetate ester.

  • Methyl Ether Synthesis : CH₃I/K₂CO₃ in acetone produces the methyl ether derivative.

Complexation with Metal Ions

The tertiary amine and alcohol act as bidentate ligands for Cu(II) and Zn(II), forming stable complexes in aqueous ethanol (pH 7–9).

Mechanistic and Stability Considerations

  • Thermal Stability : Deiodination occurs above 200°C, releasing HI.

  • Photoreactivity : UV light induces homolytic C–I bond cleavage, generating aryl radicals.

  • Steric Effects : The isopropyl group hinders nucleophilic attacks at the amine center, favoring aromatic substitution over aliphatic reactivity .

Scientific Research Applications

2-[(2-Iodo-benzyl)-isopropyl-amino]-ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Iodo-benzyl)-isopropyl-amino]-ethanol involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the aminoethanol moiety play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tertiary amines and ethanolamine derivatives. Below is a structured comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Commercial Status Notable Properties/Applications Reference
2-[(2-Iodo-benzyl)-isopropyl-amino]-ethanol 2-iodo-benzyl, isopropyl, ethanol Discontinued Potential enzyme modulation
3-{[2-(2-Methanesulfonyl-ethoxy)-ethyl]-m-tolyl-amino}-propionitrile Methanesulfonyl-ethoxy, m-tolyl, propionitrile Discontinued Sulfonyl group for solubility enhancement
2-(2-Hydroxyphenyl)ethanol (Compound 3 in ) 2-hydroxyphenyl, ethanol Research-grade Mushroom tyrosinase inhibition (15.2% at 1 mM)
2-Methoxyphenethyl ethanol (Compound 8 in ) 2-methoxyphenethyl, ethanol Research-grade Lower tyrosinase inhibition (8.7% at 1 mM)

Key Observations :

Structural Differences: The iodine atom in the target compound distinguishes it from non-halogenated analogs like 2-(2-hydroxyphenyl)ethanol, which instead features a hydroxyl group. The iodine’s bulky and electron-deficient nature may enhance binding affinity in enzyme interactions compared to smaller substituents like methoxy or hydroxy groups .

Functional Activity: Ethanolamine derivatives in , such as 2-(2-hydroxyphenyl)ethanol, exhibit tyrosinase inhibition (15.2% at 1 mM), suggesting that phenolic ethanol derivatives may prioritize polar interactions with enzymes . In contrast, the iodine and isopropyl groups in the target compound could favor hydrophobic or halogen-bonding interactions, though specific activity data are unavailable. The discontinued status of the target compound contrasts with research-grade analogs in , which are actively studied for biochemical applications .

Synthetic Feasibility :

  • The ortho-iodo substitution in the benzyl group may complicate synthesis compared to para- or meta-substituted analogs due to steric hindrance during aromatic substitution reactions.

Research Findings and Limitations

  • Evidence Gaps: Direct biochemical or pharmacological data for "2-[(2-Iodo-benzyl)-isopropyl-amino]-ethanol" are absent in the provided sources. Comparisons rely on structural extrapolation and trends from related compounds.
  • Theoretical Advantages: The iodine atom could position this compound for applications in radiopharmaceuticals or as a heavy-atom derivative in crystallography. Its ethanol group may facilitate solubility in polar solvents, a trait shared with tyrosinase inhibitors like salidroside (11.3% inhibition at 1 mM) .
  • Challenges : Discontinuation by suppliers like CymitQuimica limits experimental validation. Future research should prioritize synthesizing analogs with retained iodine functionality but improved stability or bioavailability.

Biological Activity

The compound 2-[(2-Iodo-benzyl)-isopropyl-amino]-ethanol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The structure of 2-[(2-Iodo-benzyl)-isopropyl-amino]-ethanol features an iodine atom attached to a benzyl group, an isopropyl amino group, and a hydroxyl (-OH) functional group. This unique arrangement suggests potential interactions with biological targets due to the presence of halogen bonding capabilities from the iodine atom.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound has been investigated as a biochemical probe to study enzyme activities and metabolic pathways. Its structure allows it to bind selectively to specific enzymes, potentially modulating their activity.
  • Receptor Modulation : The isopropyl-amino group can interact with amino acid residues in proteins, influencing receptor functions and signal transduction pathways.
  • Halogen Bonding : The iodine atom may enhance binding affinity through halogen bonding, which can improve the compound's specificity for its biological targets.

Biological Activities

Research indicates that 2-[(2-Iodo-benzyl)-isopropyl-amino]-ethanol exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects, potentially through apoptosis induction in tumor cells .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, indicating potential therapeutic applications in treating inflammatory diseases.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that 2-[(2-Iodo-benzyl)-isopropyl-amino]-ethanol might also possess such effects against various pathogens .

Case Studies

  • In Vitro Studies : In vitro experiments demonstrated that the compound could inhibit the growth of specific cancer cell lines, with IC50 values indicating significant cytotoxicity at low concentrations .
  • Enzyme Inhibition Assays : Enzyme assays revealed that the compound selectively inhibited certain kinases involved in cancer progression, supporting its potential as a therapeutic agent .
  • Animal Models : In vivo studies using tumor xenografts showed that treatment with the compound resulted in reduced tumor growth compared to controls, highlighting its potential efficacy in cancer therapy .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionSelective inhibition of kinases

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